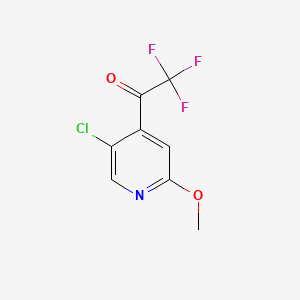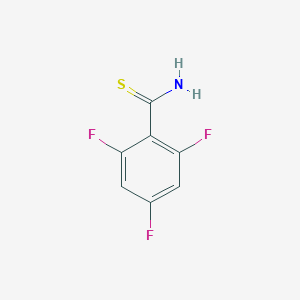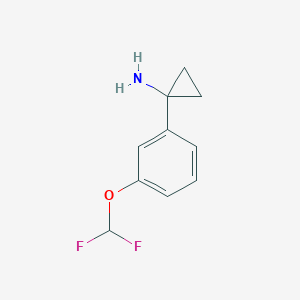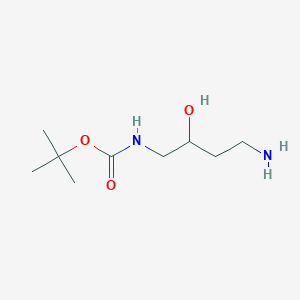
tert-Butyl (4-amino-2-hydroxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 4-amino-2-hydroxybutanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis .
Comparación Con Compuestos Similares
- TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE
- TERT-BUTYL N-(4-AMINOBUTYL)CARBAMATE
- TERT-BUTYL N-(4-HYDROXYCYCLOHEXYL)CARBAMATE
Uniqueness: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE is unique due to its dual functionality, possessing both an amino and a hydroxy group. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines and alcohols .
Propiedades
Fórmula molecular |
C9H20N2O3 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13) |
Clave InChI |
GJAHMDCXXHDWSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



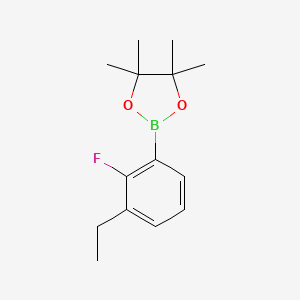
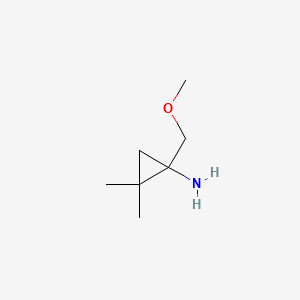
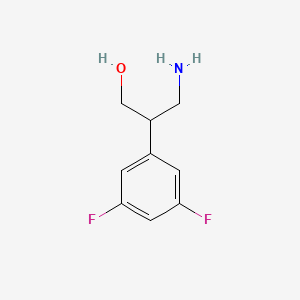
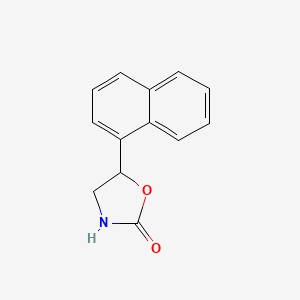

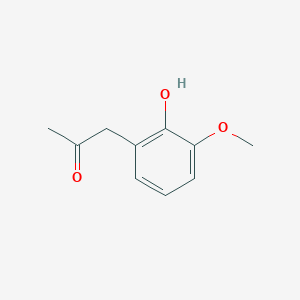

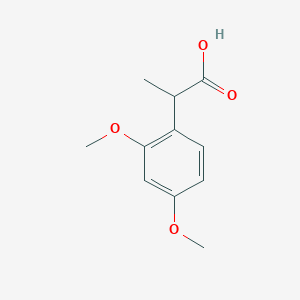
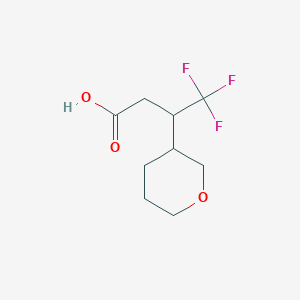
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
